![molecular formula C9H12ClN B1601351 N-[2-(2-Chlorophenyl)ethyl]-N-methylamine CAS No. 52516-17-3](/img/structure/B1601351.png)
N-[2-(2-Chlorophenyl)ethyl]-N-methylamine
Overview
Description
N-[2-(2-Chlorophenyl)ethyl]-N-methylamine is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
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Biological Activity
N-[2-(2-Chlorophenyl)ethyl]-N-methylamine, also known as 2-(2-chlorophenyl)-N-methylethanamine, is a chemical compound with significant biological activity, particularly in neuropharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂ClN
- Molecular Weight : Approximately 169.65 g/mol
- Structural Features : The compound features a chlorophenyl group attached to an ethylamine backbone, classifying it within the amine family. Its unique chlorophenyl substitution may confer distinct biological properties compared to structurally similar compounds.
This compound exhibits interactions with various neurotransmitter systems. Preliminary studies suggest that it may act as a substrate for monoamine oxidase (MAO) enzymes, influencing levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.
Interaction with Neurotransmitter Receptors
Research indicates that this compound may bind to and modulate the activity of several neurotransmitter receptors:
- Monoamine Receptors : It is hypothesized that this compound could affect serotonin and dopamine pathways due to its structural similarity to other psychoactive compounds.
- Cholinergic Receptors : Studies have shown that related compounds can act as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive processes and neuroprotection .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies and Experimental Findings
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Neuropharmacology Studies :
- In vitro experiments demonstrated that this compound influences neurotransmitter levels by modulating MAO activity. This modulation could lead to altered serotonin and dopamine levels, affecting mood and cognition.
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Behavioral Assessments :
- Animal models treated with similar compounds showed improved cognitive function and reduced anxiety-like behaviors, suggesting potential therapeutic applications in mood disorders.
- Receptor Interaction Studies :
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₃ClN
- Molecular Weight : Approximately 169.65 g/mol
- Structure : The compound features a chlorophenyl group attached to an ethylamine backbone, classifying it within the amine family.
Research indicates that N-[2-(2-Chlorophenyl)ethyl]-N-methylamine exhibits significant biological activity, particularly in neuropharmacology. Its structural resemblance to other psychoactive compounds suggests potential interactions with neurotransmitter systems, especially those involving monoamines such as serotonin and dopamine. These interactions are crucial for mood regulation and cognitive functions.
Neuropharmacological Studies
Preliminary studies have focused on the compound's binding affinity and activity at various neurotransmitter receptors. Notably, it may act as a substrate for monoamine oxidase enzymes, influencing their activity and potentially leading to altered levels of neurotransmitters. This property positions this compound as a candidate for further investigation in the context of mental health disorders and neurodegenerative diseases.
Interaction with Neurotransmitter Systems
A study highlighted the compound's potential to influence serotonin and dopamine pathways. It was found to exhibit a binding affinity similar to compounds known for their antidepressant properties. This suggests that this compound could be explored as a therapeutic agent for mood disorders.
Synthesis of Analogous Compounds
Research has demonstrated that modifying the chlorophenyl group or the ethylamine backbone can lead to derivatives with enhanced biological activity. For instance, analogs with different substitutions have shown varied effects on neurotransmitter receptor binding, indicating a structure-activity relationship that warrants further exploration.
Comparative Analysis of Related Compounds
Compound Name | Structure Type | Key Features |
---|---|---|
This compound | Amine | Chlorophenyl group; potential neuroactivity |
Phenethylamine | Aromatic Amine | Basic structure; precursor to many drugs |
Amphetamine | Stimulant | Methylated phenethylamine; CNS stimulant |
Methamphetamine | Stimulant | More potent than amphetamine; addictive |
The unique chlorophenyl substitution in this compound may confer distinct biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJKAALGEAHUIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493349 | |
Record name | 2-(2-Chlorophenyl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52516-17-3 | |
Record name | 2-(2-Chlorophenyl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.